molecular formula C21H19FN2O4S B2943748 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide CAS No. 478246-40-1

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide

Cat. No.: B2943748
CAS No.: 478246-40-1
M. Wt: 414.45
InChI Key: FJBLVLHKEHPSCR-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide is an intricate compound known for its complex structure, combining elements like oxygen, sulfur, nitrogen, and fluorine. Its unique molecular configuration allows it to engage in various chemical reactions, making it valuable in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide typically involves the following steps:

  • Preparation of Starting Materials: Obtain 3,4-dimethoxybenzaldehyde and 4-fluorobenzyl bromide, the primary precursors.

  • Condensation Reaction: React 3,4-dimethoxybenzaldehyde with 2-thiophenecarbohydrazide under acidic conditions to form an intermediate hydrazone.

  • O-Alkylation: Perform O-alkylation of the intermediate with 4-fluorobenzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production scales up the reaction by optimizing parameters such as temperature, pressure, and solvent choice. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide undergoes oxidation reactions, often yielding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can be performed using reagents like sodium borohydride, leading to the formation of secondary amines.

  • Substitution: Halogenation or alkylation reactions using common halogenating agents or alkyl halides can introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) are used.

  • Reduction: Sodium borohydride (NaBH₄) is a commonly employed reducing agent.

  • Substitution: Alkyl halides and halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

  • Sulfoxide and sulfone derivatives: from oxidation.

  • Secondary amines: from reduction.

  • Substituted thiophenes: from substitution reactions.

Scientific Research Applications

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide is used in various scientific disciplines:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe.

  • Medicine: Explored for its pharmacological properties, including antimicrobial and anti-inflammatory effects.

  • Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide exerts its effects is multifaceted:

  • Molecular Targets: It can interact with enzymes and receptor sites due to its diverse functional groups.

  • Pathways: Often impacts pathways involving oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Compared to other thiophene derivatives, N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide stands out due to its unique combination of methoxy, fluorobenzyl, and thiophene functionalities. Similar compounds include:

  • 2-thiophenecarbohydrazide derivatives: Share the thiophene core but differ in side chains.

  • Fluorobenzyl ethers: Similar reactivity but lack the thiophene ring.

  • Dimethoxybenzylidene hydrazones: Share the benzaldehyde component but differ in other structural aspects.

The distinct structure of this compound imparts unique chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c1-26-17-8-5-15(11-19(17)27-2)12-23-24-21(25)20-18(9-10-29-20)28-13-14-3-6-16(22)7-4-14/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBLVLHKEHPSCR-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.